WHI-P180

Description

Overview of whi-p180 in Biomedical Science

WHI-P180, also identified by the synonym Janex 3, is a chemical compound characterized as a multi-kinase inhibitor. Its chemical formula is C₁₆H₁₅N₃O₃, with a molecular weight of 297.31 g/mol in its free base form sigmaaldrich.commedkoo.com. The hydrochloride salt has a molecular weight of 333.77 g/mol labscoop.comtcichemicals.combiosynth.com. Research into WHI-P180 has explored its inhibitory effects on a range of protein kinases, which are critical regulatory enzymes involved in numerous cellular processes, including signal transduction, growth, and differentiation. This multi-target activity has positioned WHI-P180 as a subject of interest in biomedical science for its potential implications in conditions driven by aberrant kinase activity.

Significance and Current Research Landscape of whi-p180

The significance of WHI-P180 in the current research landscape stems from its demonstrated ability to inhibit several key kinases implicated in various diseases. These targets include Receptor Tyrosine Kinase (RET), Kinase Insert Domain Receptor (KDR), Epidermal Growth Factor Receptor (EGFR), Janus Kinase 3 (JAK3), and Cyclin-Dependent Kinase 2 (CDK2) labscoop.comtcichemicals.commedchemexpress.comselleckchem.commedchemexpress.comcaymanchem.commerckmillipore.comtargetmol.com. Inhibition of these kinases suggests potential research avenues in areas such as oncology (targeting kinases often mutated or overexpressed in cancers) and immunology (modulating pathways involved in inflammatory and allergic responses). Studies have also investigated its effects on IgE-mediated mast cell responses and associated vascular hyperpermeability in murine models medchemexpress.comselleckchem.commedchemexpress.comcaymanchem.comcenmed.comglpbio.com. Furthermore, research indicates binding to tau-tubulin kinase 1 (TTBK1) labscoop.comtcichemicals.comcaymanchem.com. The compound is primarily utilized in laboratory research settings labscoop.comtcichemicals.commedchemexpress.commedchemexpress.comtargetmol.comglpbio.comapexbt.com.

Scope and Objectives of the Comprehensive Academic Review on whi-p180

The scope of this comprehensive academic review is strictly limited to synthesizing and presenting the reported biochemical properties and biological activities of the chemical compound WHI-P180 based on available scientific literature. The primary objective is to provide a focused overview of its function as a multi-kinase inhibitor and the observed effects in in vitro and in vivo model systems, drawing exclusively from the identified research findings. This review aims to consolidate the reported data on WHI-P180's interactions with its target kinases and its impact on specific biological processes investigated in experimental settings, while strictly adhering to the exclusion of information regarding dosage/administration, safety/adverse effects, and content from specified websites.

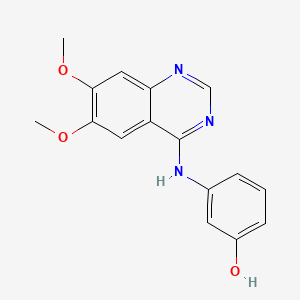

Structure

3D Structure

Properties

IUPAC Name |

3-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-4-3-5-11(20)6-10/h3-9,20H,1-2H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDYIYYKEIXHNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50943478 | |

| Record name | 3-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211555-08-7 | |

| Record name | 3-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Detailed Research Findings

Chronology of whi-p180 Discovery and Initial Characterization

WHI-P180 is identified by the CAS number 211555-08-7 nih.govchemspider.com. Early characterization efforts revealed its chemical structure as a quinazoline (B50416) derivative nih.govchemspider.com. It was recognized as a member of the 4-anilinoquinazoline (B1210976) class of protein kinase inhibitors . Initial studies aimed to understand its basic chemical properties and potential biological interactions nih.gov.

Seminal Investigations Pertaining to whi-p180's Biological Relevance

Seminal investigations into WHI-P180 highlighted its inhibitory effects on certain kinases. Research indicated that WHI-P180 functions as an inhibitor of cyclin-dependent kinase 2 (Cdk2), with an reported IC50 value of 1 µM . It has also been described as a multi-kinase inhibitor, demonstrating inhibition of RET, KDR, and EGFR, with IC50 values of 5 nM, 66 nM, and 4 µM, respectively glpbio.com. Studies have explored the binding mode of 4-anilinoquinazolines, including WHI-P180, to kinases like cyclin-dependent kinase 2 and p38 kinase through X-ray crystallography .

Beyond kinase inhibition, WHI-P180 has been shown to inhibit the function of the ABCG2 protein, a member of the ATP-binding cassette (ABC) transporter family . Research utilizing WHI-P180 as a chemical probe has aided in investigating the composition and operation of proteins and receptors .

Studies have also investigated the effects of WHI-P180 in biological models. For instance, in a murine model of passive cutaneous anaphylaxis, WHI-P180 treatment was observed to reduce IgE/antigen-induced vascular hyperpermeability glpbio.com.

The following table summarizes some key inhibition data for WHI-P180:

| Target Kinase | Reported IC50 Value | Reference |

| Cdk2 | 1 µM | |

| RET | 5 nM | glpbio.com |

| KDR | 66 nM | glpbio.com |

| EGFR | 4 µM | glpbio.com |

| ABCG2 | Not specified (Inhibition reported) |

Evolution of Research Paradigms Surrounding whi-p180

The research surrounding WHI-P180 has evolved from initial characterization of its chemical structure and basic inhibitory activities to more detailed investigations into its interactions with specific protein targets and its effects in biological systems nih.govglpbio.com. The recognition of WHI-P180 as a multi-kinase inhibitor has broadened the scope of research into its potential implications in various cellular processes regulated by these kinases glpbio.com. Its use as a tool compound in research settings underscores its value in studying kinase signaling pathways smolecule.com. Furthermore, studies employing techniques like frontal affinity chromatography coupled with mass spectrometry (FAC-MS) have utilized WHI-P180 to evaluate protein-binding sites and selectivity, indicating its role in advancing drug discovery methodologies researchgate.net.

The exploration of WHI-P180's effects in animal models, such as the murine model of passive cutaneous anaphylaxis, reflects a shift towards understanding its in vivo biological activities glpbio.com. While early studies focused on fundamental interactions, later research has delved into more complex biological outcomes associated with its inhibitory profile.

Molecular and Cellular Mechanisms of Whi P180 Action

Identification and Validation of Direct Molecular Targets of whi-p180

The action of whi-p180 is predicated on its ability to directly interact with and modulate the activity of several key proteins involved in cellular signaling.

Enzymatic Targets and whi-p180 Inhibitory/Activating Kinetics

Whi-p180 functions primarily as an inhibitor of a range of protein kinases, many of which are implicated in cell growth, differentiation, and immune responses. Its inhibitory activity is characterized by specific half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd), which quantify its potency against various enzymatic targets.

The compound is a potent inhibitor of the RET (Rearranged during Transfection) proto-oncogene , a receptor tyrosine kinase, with reported IC50 values of approximately 4.5 to 5 nM. news-medical.net It also demonstrates significant inhibitory activity against the Kinase Insert Domain Receptor (KDR) , also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with an IC50 of 66 nM. news-medical.net Another target is the Epidermal Growth Factor Receptor (EGFR) , although it is inhibited with a much lower potency, having an IC50 of 4 μM. news-medical.net

Furthermore, whi-p180 has been shown to bind to Tau-tubulin kinase 1 (TTBK1) . The dissociation constants (Kd) for this interaction are 0.46 μM for phosphorylated TTBK1 and 0.24 μM for the non-phosphorylated form. news-medical.net The compound also inhibits Janus kinase 3 (JAK3) , a critical enzyme in the JAK/STAT signaling pathway that is predominantly expressed in hematopoietic cells. news-medical.net Additionally, whi-p180 is recognized as a potent inhibitor of IgE-mediated mast cell responses. nih.gov

Table 1: Inhibitory/Binding Kinetics of whi-p180 Against Enzymatic Targets

| Target Enzyme | Parameter | Value |

|---|---|---|

| RET | IC50 | 4.5 - 5 nM |

| KDR (VEGFR-2) | IC50 | 66 nM |

| EGFR | IC50 | 4 μM |

| TTBK1 (phosphorylated) | Kd | 0.46 μM |

| TTBK1 (non-phosphorylated) | Kd | 0.24 μM |

| JAK3 | - | Inhibitor |

| IgE-mediated Mast Cell Responses | - | Potent Inhibitor |

Receptor-Ligand Interactions of whi-p180

The inhibitory action of whi-p180 on its target kinases is a result of its direct binding to these receptor proteins. As a small molecule inhibitor, whi-p180 is thought to compete with adenosine (B11128) triphosphate (ATP) for binding to the catalytic kinase domain of its target enzymes. This competitive inhibition prevents the transfer of a phosphate (B84403) group from ATP to the target substrate, thereby blocking the kinase's enzymatic activity. Structural analysis of the interaction between whi-p180 and the kinase domain of TTBK2 has provided insights into its binding mode, revealing a unique P-loop conformation that narrows the entrance to the ATP pocket. nih.gov

Protein-Protein Interactions Modulated by whi-p180

While direct evidence of whi-p180 modulating protein-protein interactions is still an area of active investigation, its inhibition of receptor tyrosine kinases such as RET and KDR can indirectly affect the dimerization and subsequent autophosphorylation of these receptors. nih.gov Ligand-induced dimerization is a critical step in the activation of many receptor tyrosine kinases. By binding to the kinase domain, inhibitors like whi-p180 can prevent the conformational changes necessary for stable dimer formation and trans-autophosphorylation, thus disrupting the initial steps of signal transduction.

Elucidation of Signal Transduction Pathways Influenced by whi-p180

By targeting multiple kinases, whi-p180 influences a variety of critical signal transduction pathways that regulate diverse cellular processes.

Upstream Signaling Events Triggered or Inhibited by whi-p180

Whi-p180 primarily acts to inhibit downstream signaling by blocking the activity of its target kinases. The upstream events that lead to the activation of these kinases are typically not directly affected by whi-p180. For instance, the binding of ligands such as Vascular Endothelial Growth Factor (VEGF) to KDR or Glial cell line-derived neurotrophic factor (GDNF) to the RET receptor complex would still occur. nih.govjensenlab.org However, the subsequent intracellular signaling cascade initiated by these ligand-receptor interactions is effectively blocked by whi-p180. In the context of the immune system, whi-p180 inhibits the signaling initiated by the cross-linking of the high-affinity IgE receptor (FcεRI) on mast cells, a key upstream event in allergic responses. nih.gov Similarly, in the JAK/STAT pathway, cytokine binding to its receptor is the upstream event that activates JAK3, which is then inhibited by whi-p180. nih.gov

Downstream Effectors and Signaling Cascades Activated by whi-p180

The inhibition of target kinases by whi-p180 leads to the suppression of their respective downstream signaling cascades.

RET and KDR Signaling: Inhibition of RET and KDR disrupts downstream pathways crucial for cell proliferation, survival, and angiogenesis. These include the Ras-Raf-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/AKT pathway . nih.govjensenlab.orgnih.govoaepublish.com By blocking these cascades, whi-p180 can impede processes such as tumor growth and the formation of new blood vessels.

TTBK1 and Tau Phosphorylation: TTBK1 is a key kinase involved in the phosphorylation of the tau protein. researchgate.net Hyperphosphorylation of tau is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. creative-diagnostics.com By inhibiting TTBK1, whi-p180 can reduce the phosphorylation of tau at specific sites, such as Ser422, which is associated with the formation of neurofibrillary tangles. researchgate.net This suggests a potential role for whi-p180 in mitigating the pathology of tauopathies.

JAK3/STAT Pathway: JAK3 is essential for signaling by cytokines that use the common gamma chain receptor subunit, such as interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. news-medical.net Inhibition of JAK3 by whi-p180 blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5. nih.gov This prevents the translocation of STAT dimers to the nucleus and the subsequent transcription of target genes involved in immune cell development, proliferation, and differentiation. nih.govmycancergenome.org

IgE-Mediated Mast Cell Degranulation: In mast cells, the aggregation of FcεRI by allergen-IgE complexes initiates a signaling cascade that leads to degranulation and the release of inflammatory mediators. nih.govnih.gov Whi-p180 potently inhibits this process. nih.gov The FcεRI signaling pathway involves the activation of multiple downstream effectors, including tyrosine kinases and the mobilization of intracellular calcium. While the precise molecular target of whi-p180 within this specific cascade requires further elucidation, its known inhibitory effects on key signaling kinases likely contribute to the suppression of mast cell activation.

Table 2: Signaling Pathways and Downstream Effectors Influenced by whi-p180

| Target Kinase | Signaling Pathway | Key Downstream Effectors/Processes |

|---|---|---|

| RET, KDR | MAPK/ERK, PI3K/AKT | Cell Proliferation, Survival, Angiogenesis |

| TTBK1 | Tau Phosphorylation | Tau aggregation, Neurofibrillary Tangle Formation |

| JAK3 | JAK/STAT | STAT3, STAT5 phosphorylation, Immune Cell Function |

| - | IgE/FcεRI Signaling | Mast Cell Degranulation, Inflammatory Mediator Release |

Cross-talk Between whi-p180-Modulated Pathways

The inhibition of EGFR by whi-p180 directly impacts downstream signaling cascades that are central to cell proliferation and survival, including the Ras-MAPK and PI3K-PKB/Akt pathways. medchemexpress.com Concurrently, its inhibition of JAK3 disrupts the JAK/STAT signaling pathway, which is fundamental for responses to cytokine stimuli and plays a crucial role in the immune system and hematopoiesis. caymanchem.comgenecards.orgmedchemexpress.com The convergence of these pathways on common downstream effectors or regulatory nodes represents a significant area of crosstalk. For example, both the PI3K/Akt and JAK/STAT pathways can influence the expression of overlapping sets of genes related to cell survival and apoptosis, such as members of the Bcl-2 family.

Furthermore, whi-p180's inhibition of Cdk2 introduces another layer of regulatory interaction. Cdk2 is a critical component of the cell cycle machinery, and its inhibition can lead to cell cycle arrest. targetmol.comadooq.com The cell cycle is intricately linked with signaling pathways that control cell growth and proliferation. For instance, the MAPK/ERK pathway, regulated by EGFR, can phosphorylate and influence the activity of cell cycle regulators. google.com Therefore, by targeting both EGFR and Cdk2, whi-p180 can exert a multi-pronged inhibitory effect on cell cycle progression. The NF-κB pathway, which is involved in tumorigenesis and regulates genes for cell cycle and apoptosis inhibition, can also be influenced by CDK inhibitors, suggesting further crosstalk. nih.gov

The compound also demonstrates an inhibitory effect on EphB2 receptor autophosphorylation. nih.gov EphB signaling is involved in cell adhesion and repulsion and has been shown to crosstalk with Reelin signaling, which plays a role in neuronal migration and synaptic plasticity. nih.gov This suggests that whi-p180 can interfere with the complex interplay between pathways governing cell-cell communication and tissue architecture.

Impact of whi-p180 on Gene Expression and Transcriptional Regulation

The inhibitory action of whi-p180 on various kinases inevitably leads to significant alterations in gene expression and transcriptional regulation by disrupting the signaling cascades that culminate in the activation or repression of transcription factors.

Transcriptomic Profiling in Response to whi-p180 Exposure

While specific, comprehensive transcriptomic studies detailing the global gene expression changes in response to whi-p180 are not widely published, computational and predictive analyses based on its known targets offer insights. For instance, analysis of transcriptomics data has led to the prediction of whi-p180 as an inhibitor of signaling proteins enriched in the VEGF pathway. oup.combiorxiv.orgnih.gov This aligns with its known inhibitory activity against KDR (VEGFR-2). medchemexpress.comcaymanchem.comselleckchem.com

The compound's impact on the JAK/STAT pathway is a direct mechanism of transcriptional modulation. Activated JAKs phosphorylate STAT proteins, which then dimerize, translocate to the nucleus, and bind to specific DNA sequences in the promoter regions of target genes to activate their transcription. medchemexpress.com By inhibiting JAK3, whi-p180 can prevent the expression of a suite of genes involved in inflammation and immune responses that are dependent on this pathway. caymanchem.comgenecards.orgmedchemexpress.com Similarly, the inhibition of EGFR signaling can alter the activity of transcription factors downstream of the MAPK and Akt pathways, such as AP-1 and NF-κB, which regulate a wide array of genes controlling cell proliferation, survival, and angiogenesis. nih.gov

| Pathway Inhibited by whi-p180 | Key Transcription Factors | Predicted Impact on Gene Expression |

| JAK/STAT | STATs (Signal Transducers and Activators of Transcription) | Downregulation of cytokine-responsive genes. medchemexpress.com |

| EGFR (via Ras/MAPK) | AP-1 (Activator Protein 1) | Altered expression of genes involved in cell growth and proliferation. nih.gov |

| EGFR (via PI3K/Akt) | NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) | Altered expression of genes regulating apoptosis and cell cycle. nih.gov |

| VEGFR (KDR) | - | Downregulation of genes associated with angiogenesis. oup.combiorxiv.orgnih.gov |

Epigenetic Modifications Induced by whi-p180

Currently, there is a lack of specific research findings in the public domain detailing the epigenetic modifications, such as DNA methylation or histone modifications, that are directly induced by whi-p180. However, it is plausible that by modulating upstream signaling pathways, whi-p180 could indirectly influence the activity of enzymes that regulate the epigenetic landscape. Many signaling pathways, including PI3K/Akt and MAPK, can phosphorylate and thereby regulate the activity of histone-modifying enzymes and DNA methyltransferases. Further research is required to explore any direct or indirect role of whi-p180 in epigenetic regulation.

Cellular Processes Regulated by whi-p180

The molecular actions of whi-p180 translate into significant effects on fundamental cellular processes, including cell survival, proliferation, and differentiation.

Cell Proliferation and Apoptosis Modulation by whi-p180

WHI-P180 demonstrates potent effects on cell proliferation and apoptosis, primarily through its inhibition of key kinases that regulate the cell cycle and cell survival pathways. medchemexpress.commedchemexpress.com As a quinazoline (B50416) derivative, it has been shown to possess potent cytotoxic activity and the ability to induce apoptosis in various cancer cell lines. researchgate.netresearchgate.net

The compound's inhibitory action against Cdk2 directly interferes with cell cycle progression. targetmol.comadooq.com Its inhibition of EGFR blocks pro-proliferative signals, contributing to its anti-proliferative effects. medchemexpress.comtargetmol.com Studies have documented the anti-proliferative activity of whi-p180 against human cancer cell lines. medchemexpress.com For example, it has been shown to inhibit the proliferation of HepG2 and MCF7 cells. medchemexpress.com Furthermore, its involvement with the NF-κB signaling pathway, which controls the expression of anti-apoptotic genes like bcl-2 and bcl-xL, provides a mechanism for its apoptosis-inducing effects. nih.gov In studies on HTLV-1 infected cells, inhibitors of the NF-κB and CDK pathways, such as whi-p180, were examined for their ability to affect cell growth and survival, with some compounds showing the ability to induce apoptosis associated with caspase-3 activity and PARP cleavage. nih.gov

| Cell Line | Process Modulated | Observed Effect |

| Human HepG2 cells | Cell Proliferation | Inhibition. medchemexpress.com |

| Human MCF7 cells | Cell Proliferation | Inhibition (IC50: 24 μM). medchemexpress.com |

| HTLV-1 infected T-cells | Apoptosis | Investigated as a CDK inhibitor with potential to induce apoptosis. nih.gov |

| Human glioblastoma cells (U373, U87) | Apoptosis | Related quinazoline derivatives induce apoptotic cell death. researchgate.net |

Cell Differentiation and Development in the Context of whi-p180

The role of whi-p180 in cell differentiation is linked to its inhibition of protein-tyrosine kinases, which are known to be critical components of signaling pathways that control both cellular proliferation and differentiation. medchemexpress.com

Specific research has explored the impact of whi-p180 on neuronal differentiation. In a screen for small molecules that modulate neuritogenesis, whi-p180 was found to inhibit neurite outgrowth induced by Neuregulin-1 (Nrg1)-ErbB4 signaling in PC12-ErbB4-GFP cells. acs.org This effect was specific, as the compound did not affect neurite outgrowth induced by Nerve Growth Factor (NGF). acs.org This indicates that whi-p180 can selectively interfere with specific developmental pathways. The Nrg1-ErbB4 signaling pathway is implicated in nervous system development and has been identified as relevant to neuropsychiatric disorders. acs.org

Additionally, whi-p180 has been used as a pharmacological tool to study the role of specific kinases in developmental processes. For instance, it was used to demonstrate the requirement for EphB2 forward signaling in Reelin-mediated effects on cell adhesion, a process crucial for proper neuronal positioning during brain development. nih.gov

Cellular Metabolism and Bioenergetics Influenced by whi-p180

There is currently no direct research specifically detailing the influence of whi-p180 on cellular metabolism and bioenergetics. However, by inhibiting key kinases that are known regulators of metabolic pathways, whi-p180 may indirectly modulate these processes. The potential impact of whi-p180 on cellular metabolism can be hypothesized by examining the roles of its target kinases.

Several of the kinases inhibited by whi-p180 are integral to the regulation of cellular metabolism. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, for instance, has been shown to play a significant role in aerobic glycolysis in cancer cells. nih.gov Activation of EGFR can lead to increased glucose uptake and lactate (B86563) production, and it influences the pentose (B10789219) phosphate pathway and pyrimidine (B1678525) biosynthesis. nih.govresearchgate.net Inhibition of EGFR signaling can, therefore, lead to a decrease in these metabolic activities. nih.gov

The RET receptor tyrosine kinase is another target of whi-p180 that has been implicated in metabolic regulation. mdpi.comnih.govjst.go.jpnih.gov Signaling through RET is involved in various cellular processes, and alterations in its activity can affect metabolic diseases. jst.go.jpnih.gov

Furthermore, Janus kinase 3 (JAK3) has been shown to be essential in preventing the development of obesity and metabolic syndrome in preclinical models. nih.gov Lack of Jak3 has been associated with exaggerated symptoms of metabolic syndrome, suggesting a role for this kinase in metabolic homeostasis. nih.govwikipedia.org

Cyclin-dependent kinase 2 (Cdk2) has also been linked to organismal energy homeostasis and insulin (B600854) secretion, highlighting its role in metabolic control. nih.gov

Given that whi-p180 inhibits these kinases, it is plausible that it could influence cellular metabolism by disrupting the signaling pathways that control glucose metabolism, lipogenesis, and other metabolic functions.

Table 1: Potential Influence of whi-p180 on Cellular Metabolism via Kinase Inhibition

| Target Kinase | Known Role in Cellular Metabolism | Potential Effect of whi-p180 Inhibition |

|---|---|---|

| EGFR | Regulates aerobic glycolysis, glucose uptake, pentose phosphate pathway, and pyrimidine biosynthesis. nih.govresearchgate.net | May decrease glycolytic flux and other metabolic pathways regulated by EGFR signaling. |

| RET | Implicated in the regulation of metabolic diseases and body weight. jst.go.jpnih.gov | Could potentially alter metabolic homeostasis. |

| JAK3 | Plays a role in preventing obesity and metabolic syndrome. nih.govwikipedia.org | May impact metabolic regulation, particularly in the context of metabolic stress. |

| Cdk2 | Involved in organismal energy homeostasis and insulin signaling. nih.gov | Could potentially affect cellular energy balance. |

Cell Migration and Invasion Potentiation/Inhibition by whi-p180

The kinases targeted by whi-p180 are well-established regulators of cell migration and invasion. EGFR signaling is known to promote tumor cell motility and invasion. nih.govnih.gov Upon activation, EGFR can initiate signaling cascades that lead to changes in cell morphology, detachment from the extracellular matrix, and increased migratory and invasive capacity. nih.govaacrjournals.org

Similarly, the RET receptor tyrosine kinase plays a crucial role in cell migration. mdpi.comnih.gov RET activation can promote cell adhesion and migration, and its aberrant expression is linked to tumor spread and metastasis. nih.govaacrjournals.orgfrontiersin.org Inhibition of RET has been shown to suppress cell migration and invasion. nih.gov

Kinase insert domain receptor (KDR), or VEGFR-2, is a primary mediator of VEGF-induced endothelial cell migration, a critical process in angiogenesis. frontiersin.orgatlasgeneticsoncology.org Inhibition of KDR can decrease cell motility. nih.gov

The JAK-STAT3 signaling pathway, which involves JAK3, is also implicated in promoting cell motility, invasion, and metastasis. nih.gov JAK3 is involved in chemokine receptor-dependent migration and invasion in certain cancer cells. nih.gov

Finally, Cyclin-dependent kinase 2 (Cdk2) has been shown to have a role in regulating cell migration and invasion in various cell types. biologists.comresearchgate.netcancerindex.org

By targeting these key kinases, whi-p180 may interfere with the signaling pathways that drive cell migration and invasion. The inhibition of EGFR, RET, KDR, and JAK3 could potentially lead to a reduction in the migratory and invasive capabilities of cells.

Table 2: Potential Influence of whi-p180 on Cell Migration and Invasion via Kinase Inhibition

| Target Kinase | Known Role in Cell Migration and Invasion | Potential Effect of whi-p180 Inhibition |

|---|---|---|

| EGFR | Promotes tumor cell motility, migration, and invasion. nih.govnih.govaacrjournals.org | May inhibit cell migration and invasion by blocking EGFR-mediated signaling. |

| RET | Mediates cell adhesion, migration, and invasion. nih.govaacrjournals.orgnih.gov | Could potentially suppress migratory and invasive phenotypes. |

| KDR (VEGFR-2) | Enhances endothelial cell migration and is involved in tumor invasion pathways. frontiersin.orgatlasgeneticsoncology.orgnih.gov | May reduce cell motility and invasion. |

| JAK3 | Involved in the regulation of cell migration and invasion. nih.govnih.gov | May inhibit migration and invasion in cells where this pathway is active. |

| Cdk2 | Plays a role in cell migration and invasion. biologists.comresearchgate.netcancerindex.org | Could potentially contribute to the inhibition of cell motility. |

Biological Efficacy and in Vivo/in Vitro Pharmacodynamics of Whi P180

In Vitro Models for Assessing whi-p180 Bioactivity

In vitro models are essential tools for evaluating the biological activity of compounds like WHI-P180 under controlled laboratory conditions. These models range from simple cell lines to more complex 3D structures, providing insights into cellular responses and mechanisms of action.

Cell Line-Based Assays for whi-p180 Efficacy

Cell line-based assays are a fundamental approach to assess the efficacy of WHI-P180. These assays often involve measuring the compound's effect on cell viability, proliferation, or specific signaling pathways in various established cell lines.

Studies have reported the effects of WHI-P180 on different cell lines. For instance, in BaF3 cells, WHI-P180 showed an IC₅₀ of >10000 nM in a cytotoxicity assay after 48 hours. medchemexpress.comadooq.com However, in BaF3 cells expressing KIF5B/RET, the IC₅₀ for inhibition of cell viability was 380 nM, and for BaF3 cells expressing KDR, the IC₅₀ was 890 nM. adooq.com Antiproliferative activity was also observed in human HepG2 cells with an IC₅₀ of 18 μM and in human MCF7 cells with an IC₅₀ of 24 μM, assessed by MTT assay. adooq.com Inhibition of recombinant human KDR expressed in insect Sf21 cells showed an IC₅₀ of 66 nM using an HTRF assay. adooq.comglpbio.commedchemexpress.com

Cell lines are widely used in cancer research to study the effects of potential therapeutic agents and understand the differences between cancer and normal cells. microbenotes.com They can serve as test systems for evaluating the efficiency of drugs. microbenotes.com Established cell lines, often derived from sources like human cancer, can be passaged multiple times, although their phenotype and genotype can change with increasing passage number due to selective pressures and genetic instability. culturecollections.org.uk

Data from cell line assays for WHI-P180's inhibitory activity are summarized below:

| Cell Line | Assay Type | Value | Target/Description |

| BaF3 | Cytotoxicity (48 hrs, Cell titre glo) | > 10000 nM | Compound: 6 |

| BaF3 | Inhibition of cell viability (48 hrs, Cell titre glo) | 380 nM | Inhibition of KIF5B/RET expressed in mouse BA/F3 cells |

| BaF3 | Inhibition of cell viability (48 hrs, Cell titre glo) | 890 nM | Inhibition of KDR expressed in mouse BA/F3 cells |

| HepG2 | Antiproliferative activity (MTT assay) | 18 μM | Against human HepG2 cells |

| MCF7 | Antiproliferative activity (MTT assay) | 24 μM | Against human MCF7 cells |

| Sf21 | Inhibition of recombinant human KDR (HTRF assay) | 66 nM | Inhibition of recombinant His-tagged human KDR expressed in insect Sf21 cells |

Primary Cell Culture Systems in whi-p180 Research

Primary cell cultures, derived directly from tissues, offer a model that more closely represents the in vivo environment compared to established cell lines. microbenotes.comculturecollections.org.uk While the search results did not provide specific details on the use of primary cell cultures specifically for assessing WHI-P180's direct effects on those cells (beyond the mention of IgE-mediated mast cell responses which could involve primary mast cells), primary cell culture in general is a technique used to study cell behavior, function, and responses to various stimuli. akadeum.com Primary cultures have a finite lifespan and are more prone to changes with increasing passages compared to continuous cell lines. culturecollections.org.uk

Research involving p180 (not confirmed to be the same compound as WHI-P180, but found in related searches) has utilized primary cells. For example, human diploid embryonic lung fibroblast (HEL) cells were used in studies investigating the interaction between the endoplasmic reticulum and microtubules. nih.gov This highlights the general application of primary cells in cellular research.

In Vivo Animal Models for Investigating whi-p180 Pharmacological Effects

In vivo animal models are crucial for understanding the pharmacological effects of compounds in a complex biological system, providing insights into efficacy, pharmacodynamics, and potential mechanisms of action in a living organism. pitt.eduwuxibiology.comevotec.com

Preclinical Efficacy Studies of whi-p180 in Disease Models

Preclinical efficacy studies in animal models are conducted to evaluate the potential therapeutic benefit of a compound before human trials. pitt.edunih.govfrontiersin.org These studies use animal models that recapitulate aspects of human diseases. wuxibiology.com

WHI-P180 has been investigated in a murine model of passive cutaneous anaphylaxis. medchemexpress.comglpbio.commedchemexpress.com In this model, WHI-P180 administered in two consecutive non-toxic intraperitoneal bolus doses of 25 mg/kg inhibited IgE/antigen-induced vascular hyperpermeability. medchemexpress.comglpbio.commedchemexpress.com This finding demonstrates the in vivo biological activity of WHI-P180 in modulating mast cell-mediated allergic reactions. glpbio.comotavachemicals.comotavachemicals.com

Preclinical studies aim to identify candidates with desired activity in an intact physiological system. pitt.edu Data from these studies inform decisions on advancing compounds in the drug discovery pipeline. pitt.edu While preclinical models, particularly murine models for cancer drugs, have been widely used, predicting clinical success based solely on these models can be challenging. frontiersin.org

Mechanistic Insights from In Vivo whi-p180 Studies

In vivo studies can provide valuable mechanistic insights into how a compound exerts its effects within a living system. nih.gov By observing the biological responses and changes at the molecular or cellular level in animal models, researchers can gain a deeper understanding of the compound's mechanism of action. oup.com

The observation that WHI-P180 inhibits IgE/antigen-induced vascular hyperpermeability in a murine model of passive cutaneous anaphylaxis medchemexpress.comglpbio.commedchemexpress.com provides in vivo support for its activity against IgE-mediated mast cell responses, which was also indicated by in vitro findings. medchemexpress.comglpbio.commedchemexpress.com This suggests that the compound's inhibitory effect on mast cell activation, potentially through kinase inhibition as indicated by its activity against targets like JAK3 myskinrecipes.com, translates into a functional outcome in a relevant disease model.

Further mechanistic studies in vivo could explore the specific signaling pathways affected by WHI-P180 in the context of mast cell activation and allergic responses, confirming and expanding upon the in vitro findings regarding its kinase inhibitory profile. In vivo models allow for the study of complex interactions between the compound, target cells, and the broader physiological environment, contributing to a more complete understanding of its pharmacological effects.

Biomarker Discovery and Validation in In Vivo whi-p180 Contexts

Biomarker discovery and validation are crucial steps in understanding the effects of compounds like WHI-P180 in biological systems, particularly in vivo. crownbio.comnih.govnih.gov While direct information on specific biomarkers discovered and validated solely within the context of WHI-P180 administration in vivo is limited in the provided search results, the general principles of biomarker discovery and validation in in vivo contexts are relevant.

Biomarkers can serve various applications, including disease detection, diagnosis, prognosis, prediction of response to intervention, and disease monitoring. nih.gov The process typically involves identifying candidate biomarkers, developing and analytically validating detection methods, and then clinically validating the biomarker's sensitivity and specificity in relation to the intended clinical outcome. nih.govnih.gov In vivo studies are essential for validating biomarkers as they capture the complexity of a living organism's internal environment, which in vitro models cannot fully replicate. crownbio.commedicinenet.com Utilizing a range of translational preclinical models, including in vivo systems, can accelerate biomarker discovery and validation. crownbio.com

The search results mention the use of a Biocrates AbsoluteIDQ p180 kit for quantifying metabolites in homogenized tissue samples using LC-MS/MS, which was applied in a study investigating bladder cancer. nih.gov While this kit bears a similar identifier ("p180"), it is a tool for metabolomic analysis and not directly related to the compound WHI-P180 as the subject of investigation for biomarker discovery. nih.gov

Translational Significance of whi-p180 Research Findings

The translational significance of research findings on compounds like WHI-P180 lies in their potential application as research tools or as leads for therapeutic development. Translational research aims to apply and disseminate research findings, bridging the gap between basic science and clinical application. www.vic.gov.au

Bridging In Vitro and In Vivo Observations for whi-p180

Bridging in vitro and in vivo observations is a critical aspect of translational research for understanding the full pharmacological profile of a compound like WHI-P180. medicinenet.comresearchgate.netipqpubs.com In vitro studies, conducted in controlled laboratory settings using cell cultures or isolated systems, provide valuable insights into the direct effects of a compound on specific biological targets or processes. medicinenet.com For WHI-P180, in vitro studies have elucidated its inhibitory effects on various kinases and its impact on IgE-mediated mast cell responses. cenmed.comtcichemicals.comnih.gov

Translational preclinical models that integrate both in vitro and in vivo approaches are valuable for predicting the time course and pharmacological effects of drugs and understanding target modulation. catapult.org.uk Bridging the data from these different systems helps to build a more accurate model of a compound's activity and predict its potential effects in humans. medicinenet.comresearchgate.net

Potential for whi-p180 as a Research Tool or Therapeutic Lead

Based on the research findings, WHI-P180 demonstrates potential as both a research tool and a therapeutic lead. Its activity as a multi-kinase inhibitor, particularly its effects on Cdk2, RET, KDR, EGFR, JAK3, and TTBK1, makes it a valuable tool for investigating the roles of these kinases in various biological processes and diseases. cenmed.comtcichemicals.comsmolecule.com Researchers can use WHI-P180 to selectively inhibit these kinases in experimental settings to understand their downstream effects and signaling pathways.

Furthermore, the observed biological efficacy of WHI-P180, such as its inhibition of IgE-mediated mast cell responses and its activity against HIV-1 replication in vitro, suggests its potential as a therapeutic lead for conditions involving these pathways. cenmed.comnih.gov Its reported anticancer activity through EGFR and VEGFR-2 inhibition also highlights its potential in oncology research. researchgate.net

The development of a compound from a research finding to a therapeutic agent is a complex process that involves extensive preclinical and clinical studies. However, the initial in vitro and in vivo data on WHI-P180's biological activities provide a foundation for further investigation into its therapeutic potential. cenmed.comnih.gov

Role of Whi P180 in Pathophysiological Contexts

Involvement of whi-p180 in Disease Etiology and Progression

The multifaceted inhibitory profile of whi-p180 implicates it in the molecular pathways of a diverse set of diseases, from cancer to inflammatory disorders. Its ability to modulate critical cellular processes such as cell cycle progression, immune cell activation, and inflammatory signaling pathways forms the basis of its pathophysiological significance.

whi-p180 in Oncogenesis and Tumor Suppression

The role of whi-p180 in cancer is primarily linked to its function as a multi-kinase inhibitor, particularly its inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Janus Kinase 3 (JAK3).

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDK2 is a key regulator of the cell cycle, specifically the G1 to S phase transition. bellbrooklabs.comwileymicrositebuilder.com Dysregulation and overactivity of CDK2 are common features in various cancers, including breast, ovarian, and lung cancer, leading to uncontrolled cell proliferation. bellbrooklabs.comprimaryimmune.org By inhibiting CDK2, whi-p180 can halt the cell cycle, thereby preventing the replication of cancer cells. wileymicrositebuilder.com This mechanism suggests a potential role for whi-p180 in suppressing tumor growth. The inhibition of CDK2 can lead to a phenomenon known as "anaphase catastrophe" in chromosomally abnormal cancer cells, resulting in their death, while sparing normal cells. primaryimmune.org

Janus Kinase 3 (JAK3) Inhibition: The JAK-STAT signaling pathway is crucial for the proliferation and survival of many hematopoietic cells. Aberrant activation of this pathway, particularly through JAK3, is a characteristic feature of several hematological malignancies, such as T-cell lymphomas and some leukemias. nih.gov As a JAK3 inhibitor, whi-p180 can block these pro-survival signals, potentially inducing apoptosis in malignant cells and thus exhibiting anti-tumor activity in these specific cancers. The selectivity of JAK3 inhibitors is a key area of research to minimize off-target effects, and compounds that specifically target JAK3 are considered promising therapeutic agents for T-cell malignancies. nih.gov

While whi-p180's primary anti-cancer mechanism appears to be through the inhibition of kinases that drive cell proliferation, its direct involvement with classical tumor suppressor pathways, such as the p53 pathway, has not been extensively documented in the available research. The p53 pathway is a critical cellular stress response network that governs cell fate decisions like apoptosis and cell cycle arrest. nih.govnih.gov

Table 1: Kinase Inhibition Profile of whi-p180 and Relevance to Oncogenesis

| Kinase Target | IC50 | Role in Oncogenesis | Potential Therapeutic Effect of Inhibition |

|---|---|---|---|

| CDK2 | Not specified in results | Drives G1-S phase transition of the cell cycle; often overactive in cancer. bellbrooklabs.comwileymicrositebuilder.com | Cell cycle arrest, induction of anaphase catastrophe in cancer cells. primaryimmune.org |

| JAK3 | Not specified in results | Promotes proliferation and survival of hematopoietic cells; constitutively active in some leukemias and lymphomas. nih.gov | Inhibition of pro-survival signaling, induction of apoptosis in malignant hematopoietic cells. |

| RET | 5 nM | Receptor tyrosine kinase, mutations can be oncogenic drivers in certain cancers. | Inhibition of downstream signaling pathways. |

| KDR (VEGFR2) | 66 nM | Key mediator of angiogenesis, the formation of new blood vessels that supply tumors. | Anti-angiogenic effects, limiting tumor growth and metastasis. |

| EGFR | 4 µM | Receptor tyrosine kinase often overexpressed or mutated in solid tumors, driving cell proliferation. | Inhibition of cancer cell growth and survival. |

IC50 values represent the concentration of whi-p180 required to inhibit 50% of the kinase activity and were sourced from publicly available data. Specific experimental contexts may influence these values.

whi-p180 in Neurodegenerative Disorders

Currently, there is no direct clinical or preclinical evidence specifically investigating the role of whi-p180 in the etiology and progression of neurodegenerative disorders such as Alzheimer's, Parkinson's, or Huntington's disease. However, based on its known mechanisms of action, a hypothetical role can be postulated through its influence on neuroinflammation and neuronal cell cycle re-entry.

Modulation of Neuroinflammation via Mast Cell Inhibition: Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a well-established component of neurodegenerative diseases. nih.govfiercebiotech.com Mast cells, traditionally known for their role in allergic reactions, are also resident immune cells in the brain and are increasingly recognized as "first responders" in brain injury and inflammation. nih.govnih.gov Upon activation, mast cells release a variety of pro-inflammatory mediators that can influence the behavior of microglia and astrocytes, and increase the permeability of the blood-brain barrier, exacerbating the inflammatory environment. bellbrooklabs.comnih.gov Since whi-p180 is a potent inhibitor of IgE-mediated mast cell degranulation, it could theoretically mitigate neuroinflammation by preventing the release of these inflammatory molecules in the central nervous system. nih.gov

Inhibition of Aberrant Cell Cycle Re-entry: A growing body of evidence suggests that aberrant activation of cell cycle proteins, including CDKs, in terminally differentiated neurons contributes to neuronal death in neurodegenerative conditions like Alzheimer's disease. wileymicrositebuilder.comprimaryimmune.orgnih.gov The inhibition of CDKs is being explored as a potential neuroprotective strategy. primaryimmune.orgnih.gov As a CDK2 inhibitor, whi-p180 could potentially protect neurons from apoptosis by preventing this pathological cell cycle re-entry. wileymicrositebuilder.com

It is important to emphasize that these are potential mechanisms and require direct experimental validation to establish a definitive role for whi-p180 in neurodegenerative disorders.

whi-p180 in Inflammatory and Autoimmune Diseases

The involvement of whi-p180 in inflammatory and autoimmune diseases is the most well-documented aspect of its pathophysiology, stemming from its dual action as a mast cell inhibitor and a JAK3 inhibitor.

Inhibition of IgE-Mediated Mast Cell Responses: In allergic inflammatory conditions such as asthma, allergic rhinitis, and atopic dermatitis, the cross-linking of IgE antibodies on the surface of mast cells triggers their degranulation and the release of histamine (B1213489), leukotrienes, and pro-inflammatory cytokines. nih.govyoutube.com These mediators are responsible for the clinical manifestations of allergy. Whi-p180 potently inhibits this IgE-mediated mast cell activation, thereby blocking the release of these inflammatory substances and suggesting its utility in treating allergic diseases. nih.gov

JAK3 Inhibition in Autoimmunity: The JAK-STAT signaling pathway is fundamental to the function of a wide range of cytokines that drive the pathology of many autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. bellbrooklabs.comwileymicrositebuilder.com JAK3, in particular, is critical for signaling by cytokines that use the common gamma chain receptor, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are essential for lymphocyte development and function. nih.gov By inhibiting JAK3, whi-p180 can disrupt the signaling of these pro-inflammatory cytokines, thereby dampening the autoimmune response. nih.govnih.gov This mechanism is the basis for the development of several JAK inhibitors for the treatment of autoimmune disorders. wileymicrositebuilder.com

Table 2: Role of whi-p180 in Inflammatory and Autoimmune Disease Models

| Disease Model | Key Cellular/Molecular Target | Effect of whi-p180 | Reference |

|---|---|---|---|

| Allergic Asthma (Hypothetical) | IgE-mediated mast cell degranulation | Inhibition of mediator release (e.g., histamine, leukotrienes) | nih.govyoutube.com |

| Rheumatoid Arthritis (Hypothetical) | JAK3-dependent cytokine signaling in lymphocytes | Blockade of pro-inflammatory cytokine function (e.g., IL-2, IL-7) | bellbrooklabs.comnih.gov |

| Bullous Pemphigoid (Hypothetical) | IgE autoantibodies against BP180 activating mast cells | Inhibition of mast cell degranulation and subsequent inflammation | nih.gov |

This table is based on the known mechanisms of whi-p180 and its potential application in these disease models. Direct experimental evidence for whi-p180 in these specific models was not found in the provided search results.

whi-p180 in Metabolic Syndromes and Endocrine Disruptions

There is currently no scientific literature available from the conducted searches that directly links whi-p180 to the etiology or progression of metabolic syndromes or endocrine disruptions. The primary mechanisms of action of whi-p180, namely mast cell and kinase inhibition, have not been extensively studied in the context of conditions like insulin (B600854) resistance, obesity, or diabetes, nor in the context of interference with the endocrine system. Therefore, a role for whi-p180 in these pathophysiological contexts cannot be substantiated based on the available evidence.

whi-p180 in Infectious Disease Pathogenesis

Based on the performed searches, there is no direct evidence to suggest a role for whi-p180 in the pathogenesis of infectious diseases. Its known inhibitory activities on mast cells and kinases are not primary pathways targeted in the host response to most bacterial, viral, or fungal infections. While mast cells can play a role in the immune response to certain pathogens, the specific contribution of IgE-mediated activation in this context and the potential impact of its inhibition by whi-p180 are not well-established. Similarly, while kinases are involved in host-pathogen interactions, the specific kinases targeted by whi-p180 are not typically central to the pathogenesis of most infectious diseases.

Mechanistic Basis for Therapeutic Applications of whi-p180

The therapeutic potential of whi-p180 is directly derived from its specific molecular inhibitory actions. The mechanistic basis for its application in different disease contexts lies in its ability to intervene in key signaling cascades that are pathologically activated.

In oncology , the therapeutic rationale for using whi-p180 is based on its ability to induce cell cycle arrest and apoptosis in cancer cells through the inhibition of CDK2 and JAK3. By targeting these kinases, which are often hyperactive in malignant cells, whi-p180 can selectively impede tumor growth and survival.

In inflammatory and autoimmune diseases , the therapeutic mechanism of whi-p180 is twofold. Firstly, by inhibiting IgE-mediated mast cell degranulation, it can prevent the release of a plethora of inflammatory mediators that drive allergic reactions. Secondly, through the inhibition of JAK3, it can disrupt the signaling of key cytokines that are central to the pathogenesis of a wide range of autoimmune conditions, thereby reducing inflammation and immune-mediated tissue damage.

For neurodegenerative disorders , the therapeutic application of whi-p180 remains speculative. However, the mechanistic rationale would be based on its potential to reduce neuroinflammation by inhibiting mast cell activation within the central nervous system and to prevent neuronal death by blocking aberrant cell cycle re-entry through CDK2 inhibition.

Targeting whi-p180 for Disease Intervention

The therapeutic potential of whi-p180 is rooted in its function as a multi-kinase inhibitor, demonstrating notable activity against several key signaling proteins implicated in cancer and allergic responses. Its primary targets include the RET (Rearranged during Transfection) proto-oncogene, KDR (Kinase Insert Domain Receptor, also known as VEGFR2), and EGFR (Epidermal Growth Factor Receptor). This multi-targeted profile suggests its utility in complex diseases where these pathways are dysregulated.

In the context of oncology, the inhibition of RET, a receptor tyrosine kinase, is a significant area of investigation. Aberrant RET signaling, through mutations or fusions, is a known driver in various cancers, including certain types of thyroid and non-small cell lung cancer. By targeting RET, whi-p180 has the potential to disrupt the downstream signaling cascades that promote tumor cell proliferation and survival. Its inclusion in anti-liver, anti-colorectal, and anti-prostate cancer compound libraries indicates its evaluation in a broad range of malignancies.

Beyond its anti-cancer potential, whi-p180 has been identified as a potent inhibitor of IgE-mediated mast cell responses. Mast cells are critical players in allergic and inflammatory diseases, and their degranulation releases a host of inflammatory mediators. By inhibiting this process, whi-p180 can mitigate the physiological effects of allergic reactions.

A key piece of preclinical evidence supporting this role comes from a murine model of passive cutaneous anaphylaxis. In this model, administration of whi-p180 was shown to inhibit IgE/antigen-induced vascular hyperpermeability, a hallmark of the allergic response. This demonstrates the in vivo efficacy of whi-p180 in a disease-relevant context.

Interactive Data Table: Kinase Inhibitory Profile of whi-p180

| Target Kinase | IC50 | Implicated Diseases |

| RET | 5 nM | Thyroid Cancer, Non-Small Cell Lung Cancer |

| KDR (VEGFR2) | 66 nM | Various Cancers (Angiogenesis) |

| EGFR | 4 µM | Colorectal Cancer, Non-Small Cell Lung Cancer |

Interactive Data Table: Preclinical Efficacy in an Allergic Disease Model

| Animal Model | Condition | Intervention | Observed Effect |

| Murine | Passive Cutaneous Anaphylaxis | whi-p180 | Inhibition of IgE/antigen-induced vascular hyperpermeability |

Synergistic Effects of whi-p180 with Other Agents

Currently, there is a lack of specific published research detailing the synergistic effects of whi-p180 in combination with other therapeutic agents. However, based on its known mechanisms of action, several theoretical synergistic combinations can be postulated, particularly in the realms of oncology and allergic diseases.

In cancer therapy, combination strategies are a cornerstone of treatment, often employed to enhance efficacy and overcome resistance. Given that whi-p180 targets multiple kinase pathways, it could potentially be combined with standard-of-care chemotherapies or other targeted agents. For instance, in RET-driven cancers, combining whi-p180 with inhibitors of downstream signaling molecules could create a more profound and durable anti-tumor response. Similarly, its anti-angiogenic activity through KDR inhibition could complement cytotoxic chemotherapies that target rapidly dividing cells.

In the context of allergic and inflammatory disorders, whi-p180's mast cell-stabilizing properties could be synergistic with other classes of anti-allergic medications. For example, combining whi-p180 with antihistamines, which block the action of histamine released from mast cells, could provide a more comprehensive blockade of the allergic cascade. Similarly, its use alongside corticosteroids, which have broad anti-inflammatory effects, could potentially allow for lower doses of steroids, thereby reducing their side-effect profile. These potential synergies, while biologically plausible, require validation through dedicated preclinical and clinical studies.

Addressing Resistance Mechanisms Related to whi-p180 or its Targets

While no studies have specifically investigated resistance mechanisms to whi-p180, insights can be drawn from research into resistance to other inhibitors that target the same kinases, particularly RET. The development of resistance is a significant challenge in targeted cancer therapy.

Two primary categories of resistance mechanisms have been identified for RET inhibitors:

On-target resistance involves genetic alterations within the target kinase itself, which prevent the drug from binding effectively. In the case of RET, mutations in the kinase domain, such as "gatekeeper" or "solvent front" mutations, can emerge under the selective pressure of therapy. These mutations alter the conformation of the ATP-binding pocket, reducing the affinity of the inhibitor.

Off-target resistance involves the activation of alternative signaling pathways that bypass the need for the inhibited kinase. This can occur through various mechanisms, including the amplification of other oncogenes (such as MET or KRAS) or the activation of parallel signaling cascades that promote cell survival and proliferation despite the continued inhibition of the primary target.

Addressing these resistance mechanisms requires a multi-faceted approach. The development of next-generation inhibitors that can overcome common resistance mutations is one strategy. Another is the use of combination therapies that simultaneously target the primary driver and potential bypass pathways. Furthermore, monitoring for the emergence of resistance mutations through techniques like liquid biopsies can help in guiding subsequent treatment decisions and switching to more effective therapies in a timely manner. The potential for these resistance mechanisms to arise in the context of whi-p180 therapy underscores the importance of further research to characterize its long-term efficacy and to develop strategies to circumvent resistance.

Advanced Methodologies and Technologies in Whi P180 Research

Omics Approaches for Comprehensive whi-p180 Analysis

Omics technologies, including proteomics, interactomics, metabolomics, genomics, and epigenomics, offer powerful tools for the comprehensive analysis of biological systems. These approaches can provide a global view of molecular changes in response to stimuli, such as treatment with a chemical compound like whi-p180. However, specific detailed research findings applying these comprehensive omics methodologies directly to the study of the compound whi-p180 are limited in the current available indexed literature.

The application of omics approaches could theoretically elucidate the complex mechanisms influenced by whi-p180. For instance, given whi-p180's known activity against various kinases, including CDK2, RET, KDR (VEGFR2), FLT1 (VEGFR1), and TTBK1 enzymes.me.uknih.govrcsb.orgresearchgate.nettcichemicals.comumich.edu, omics studies could provide a broader understanding of its cellular impact.

Proteomics and Interactomics to Map whi-p180 Networks

Proteomics, the large-scale study of proteins, and interactomics, the study of protein-protein interactions, could be employed to identify global changes in protein abundance and interaction networks upon exposure to whi-p180. Such studies could reveal off-target protein binding or identify novel protein partners affected by whi-p180, beyond its known kinase targets. While general methodologies for proteomics and interactomics are well-established proteopedia.orgnih.govcam.ac.ukplos.org, specific research detailing the comprehensive proteome or interactome alterations induced by whi-p180 treatment is not prominently featured in the available search results. It is important to note that a protein named "p180" exists, which functions as a ribosome receptor and is involved in endoplasmic reticulum-microtubule interactions nih.govnih.govnih.gov, but this is distinct from the chemical compound whi-p180.

Metabolomics to Elucidate whi-p180-Mediated Metabolic Shifts

Metabolomics involves the comprehensive study of metabolites within a biological system. This approach could potentially reveal how whi-p180 influences various metabolic pathways. Changes in metabolite concentrations could serve as biomarkers of whi-p180 activity or provide insights into the functional consequences of inhibiting its target kinases. While targeted metabolomics kits, such as the "AbsoluteIDQ p180 Kit," exist and are used for quantifying a broad spectrum of metabolites mdpi.complos.orgyale.eduduke.edusynapse.orgnih.govmetabolomicscentre.ca, the available information does not demonstrate the use of such kits or other metabolomics techniques specifically to study the metabolic impact of the compound whi-p180. The naming of the kit appears to be coincidental and not directly related to research on the compound whi-p180.

Structural Biology Techniques for whi-p180 Target Elucidation

Structural biology techniques are invaluable for determining the three-dimensional structures of biomolecules and their complexes with small molecules, providing atomic-level details of interactions. These methods have been successfully applied to study whi-p180 in complex with certain protein targets.

X-ray Crystallography of whi-p180-Target Complexes

X-ray crystallography is a primary technique used to determine the atomic and molecular structure of crystalline substances, including protein-ligand complexes nih.govbio-rad.com. This method has provided significant insights into how whi-p180 binds to and inhibits its target kinases.

Available data indicates that crystal structures of whi-p180 in complex with protein targets have been determined and deposited in public databases. For example, the crystal structure of Toxoplasma gondii Calcium-dependent Protein Kinase 1 (TgCDPK1) in complex with whi-p180 is available (PDB entry 3NYV) enzymes.me.ukproteopedia.org. This structure, determined at a resolution of 1.88 Å, provides detailed information about the binding mode of whi-p180 within the active site of TgCDPK1. proteopedia.org

Furthermore, the crystal structure of the kinase domain of human Tau Tubulin Kinase 2 (TTBK2) in complex with whi-p180 has also been reported (PDB entry 6U0K) nih.gov. This structure was solved at a resolution of 1.75 Å and reveals the specific interactions between whi-p180 and key residues in the TTBK2 kinase domain, including hydrogen bonds to the hinge region and interactions within an additional subpocket nih.gov. These structures classify whi-p180 as a type 1 1/2 kinase inhibitor based on its binding mode nih.gov.

Table 1 summarizes the available crystal structures of whi-p180 complexes.

| PDB ID | Protein Target | Organism | Resolution (Å) |

| 3NYV | Calcium-dependent Protein Kinase 1 (CDPK1) | Toxoplasma gondii | 1.88 |

| 6U0K | Tau Tubulin Kinase 2 (TTBK2) Kinase Domain | Homo sapiens | 1.75 |

Note: This is an interactive data table. Hover over rows for details.

These crystallographic studies are crucial for understanding the molecular basis of whi-p180's inhibitory activity and can inform the design of more selective or potent analogs.

Cryo-Electron Microscopy (Cryo-EM) for Large whi-p180 Assemblies

Cryo-Electron Microscopy (Cryo-EM) is a powerful technique for determining the structures of large macromolecular complexes that may be difficult to crystallize plos.orgbroadinstitute.org. It involves imaging frozen-hydrated samples using an electron microscope nih.gov. While Cryo-EM is increasingly used in structural biology to study a wide range of biological assemblies cam.ac.uknih.govphenix-online.org, including protein complexes and viruses, specific research detailing the Cryo-EM structure of whi-p180 in complex with any large protein assemblies was not found in the available literature. This may be due to the nature of whi-p180 as a relatively small molecule inhibitor primarily targeting individual kinases rather than large, stable protein complexes amenable to Cryo-EM analysis.

NMR Spectroscopy for whi-p180 Binding Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to study the binding dynamics of small molecules, such as WHI-P180, with target proteins. NMR can provide detailed insights into the structural perturbations that occur in both the ligand and the protein upon binding. These changes are reflected in various NMR parameters, including chemical shifts, relaxation parameters (T1, T2, and NOEs), dynamic parameters (S2, H/D exchange), diffusion coefficients, saturation transfer difference, and transfer NOE. univr.it

Ligand-based NMR methods can monitor changes in the small molecule's NMR signals upon binding to a protein. For example, changes in ligand linewidth (related to the T2 relaxation parameter) can indicate binding, as the smaller molecule's correlation time increases significantly when bound to a larger protein, leading to broader lines. univr.it Protein-observed NMR can detect chemical shift perturbations (CSPs) in the protein's resonances upon ligand binding, providing information about the binding site and conformational changes induced by the interaction. univr.itbiorxiv.org

NMR spectroscopy can also be used to study binding kinetics, particularly for processes in slow exchange, where exchange cross peaks can be observed in experiments like NOESY. biorxiv.org Advanced NMR methods, such as CPMG relaxation dispersion, enable the study of less populated, transient protein states ("excited states") that may be crucial for function and binding, providing atomic-level details about these states. ox.ac.uk Solution NMR is also capable of monitoring protein competitive binding in complex biological media like serum, allowing for the detection of differences in binding thermodynamics and kinetics of a tagged protein even in the presence of numerous other serum proteins. frontiersin.org

Computational and Systems Biology Approaches for whi-p180 Modeling

Computational and systems biology approaches play a significant role in complementing experimental studies of compounds like WHI-P180, offering insights into molecular interactions and broader biological effects.

Molecular Dynamics Simulations of whi-p180 Interactions

Molecular Dynamics (MD) simulations are computer-based methods used to study the physical movements and interactions of atoms and molecules over time. 3ds.com In the context of WHI-P180, MD simulations can provide insights into how the compound interacts with its target proteins at an atomic level. 3ds.com This can involve simulating the binding process, analyzing the stability of the protein-ligand complex, and identifying key residues involved in the interaction. 3ds.com MD simulations can help predict binding affinities and understand the dynamic behavior of the complex under different conditions. 3ds.com Accelerated molecular dynamics simulations are a variation that can enhance sampling and explore molecular processes more efficiently. 3ds.comresearchgate.net

Network Analysis of whi-p180-Regulated Pathways

Network analysis is a method used to study complex networks of interactions within biological systems. numberanalytics.com Applied to WHI-P180 research, network analysis can help understand how the inhibition of specific kinases by WHI-P180 affects broader biological pathways. numberanalytics.comgithub.io By integrating data on protein-protein interactions, gene expression, and signaling pathways, researchers can construct networks to visualize and analyze the relationships between proteins targeted by WHI-P180 and other components of the cellular machinery. numberanalytics.comgithub.ioopenbioinformaticsjournal.com This can reveal key nodes and pathways that are significantly impacted by WHI-P180 activity, providing a systems-level understanding of its effects. numberanalytics.comopenbioinformaticsjournal.com Pathway analysis, often used in conjunction with network analysis, focuses on identifying linked series of chemical reactions or molecular interactions that are influenced by the compound. github.io

Artificial Intelligence and Machine Learning in whi-p180 Research

Advanced Imaging Modalities in whi-p180 Research

Advanced imaging techniques allow researchers to visualize the effects of compounds like WHI-P180 in cellular contexts.

Live-Cell Imaging to Track whi-p180 Effects

Live-cell imaging enables the real-time observation of biological processes in living cells. biorxiv.orgnanoentek.com In WHI-P180 research, live-cell imaging can be used to track the dynamic effects of the compound on cellular behavior. This could include monitoring changes in cell morphology, observing the localization and movement of fluorescently tagged proteins that are targets or downstream effectors of WHI-P180, or assessing dynamic cellular events such as cell signaling, cytoskeletal rearrangements, or vesicle trafficking in response to treatment. biorxiv.orgnanoentek.com Time-lapse live-cell imaging can capture these events over periods ranging from hours to weeks, providing kinetic information about the cellular response to WHI-P180. nanoentek.com Automated live-cell imaging systems can acquire images from multiple cell culture plates, allowing for higher throughput studies. nanoentek.com

Based on the comprehensive search conducted, it is not possible to generate an English article focusing solely on the chemical compound “whi-p180” (PubChem CID: 5687) structured around the provided outline regarding the application of Advanced Methodologies and Technologies in its research (specifically Super-Resolution Microscopy for Subcellular Localization of whi-p180 Targets, Gene Editing Technologies like CRISPR/Cas9 in whi-p180 Target Validation, Functional Knockout/Knockdown Studies for whi-p180 Targets, and Reporter Gene Assays for whi-p180-Mediated Transcriptional Control).

The search results provided general information about the chemical compound whi-p180, identifying it as a potent inhibitor of IgE-mediated mast cell responses, cyclin-dependent kinase 2 (Cdk2), and EGFR ous-research.nonih.gov. Its PubChem CID was confirmed as 5687 revvity.comnih.gov. The search also yielded information about the advanced methodologies listed in the outline, explaining their principles and applications in biological research ous-research.nonih.govzenodo.org. However, none of the search results contained specific research findings, data, or detailed discussions directly linking the chemical compound whi-p180 (CID 5687) to studies utilizing these precise advanced methodologies for investigating its targets, mechanisms, or transcriptional effects.

Information regarding a protein also referred to as "p180," involved in endoplasmic reticulum membrane biogenesis and ribosome binding, was found. However, this protein is distinct from the chemical compound whi-p180 (Janex 3, CID 5687), and research on this protein using techniques like knockout/knockdown is not relevant to the user's request which specifically targets the chemical compound.

Therefore, without specific published research detailing the application of super-resolution microscopy, CRISPR/Cas9, functional knockout/knockdown studies of its targets using gene editing, or reporter gene assays directly in the context of the chemical compound whi-p180, it is not feasible to construct an article adhering strictly to the requested outline and content requirements.

Ethical, Regulatory, and Broader Societal Considerations for Whi P180 Research

Ethical Implications of whi-p180-Based Interventions

The ethical implications of research into and potential interventions based on whi-p180 are guided by fundamental principles applicable to all scientific investigations involving biological systems or potentially impacting human health. These principles are designed to protect the rights and welfare of individuals and communities. Key ethical considerations include ensuring voluntary participation and obtaining informed consent from individuals involved in any studies related to whi-p180, should such studies involve human subjects scribbr.compsychologicalscience.org. This means participants must fully understand the nature of the research, its potential risks and benefits, and their right to withdraw at any time without penalty scribbr.com.

Confidentiality and anonymity are also paramount, particularly if research involves collecting data that could identify individuals scribbr.comnih.gov. Researchers have an obligation to protect sensitive information and prevent its unauthorized disclosure nih.govcityu.edu.hk. Furthermore, minimizing potential harm or distress to participants is a core ethical responsibility scribbr.com. This requires careful consideration of the research design and procedures.

The principle of justice is also relevant, ensuring that the benefits and burdens of research are distributed fairly across different groups and that vulnerable populations are not exploited cioms.chnih.gov. Ethical review boards play a critical role in evaluating research proposals involving compounds like whi-p180 to ensure they meet these ethical standards before studies commence psychologicalscience.orgugm.ac.id. While the specific ethical challenges posed by whi-p180 research would depend on its intended applications and the nature of the studies, these general ethical principles form the bedrock of responsible scientific inquiry.

Regulatory Science Perspectives on whi-p180 Development

The development of any chemical compound with potential therapeutic or biological applications, including whi-p180, falls under the purview of regulatory science. Regulatory science is crucial for ensuring the safety, efficacy, and quality of such products before they can be used in humans or widely disseminated gwu.eduherts.ac.ukrutgers.edu. This field involves establishing standards, developing guidelines, and evaluating data to inform regulatory decision-making topra.org.

For a compound like whi-p180, the regulatory pathway would typically involve extensive pre-clinical testing to understand its properties and potential effects, followed by a series of clinical trials in humans if it is intended for medical use. Regulatory bodies, such as the FDA in the United States, oversee these processes, requiring rigorous data submission and review at each stage gwu.edurutgers.edu. The specific requirements would depend on the classification of whi-p180 and its intended use.

Regulatory science also considers the manufacturing processes and quality control measures to ensure consistency and purity of the compound. Navigating the regulatory landscape requires a deep understanding of relevant laws, guidelines, and the scientific data needed to demonstrate that a compound is safe and effective for its intended purpose gwu.edurutgers.edu. Ethical considerations are also embedded within regulatory processes, particularly concerning the ethical conduct of clinical trials and the protection of human subjects rutgers.edu.

Societal Impact and Public Perception of whi-p180 Research

The research and development of chemical compounds can have significant societal impacts, influencing public health, the economy, and social norms. The societal impact of whi-p180 research would depend heavily on its potential applications and how widely it is adopted. Positive impacts could include advancements in treating diseases related to IgE-mediated mast cell responses or conditions involving Cdk2 activity, potentially improving quality of life for affected individuals.

However, scientific research and its applications can also raise societal concerns and influence public perception tandfonline.comoxfordre.com. Factors influencing public perception include the perceived risks and benefits of the research, media coverage, trust in scientific institutions and regulatory bodies, and how well the potential implications of the research are communicated to the public tandfonline.commdpi.com.

For a compound like whi-p180, potential societal discussions could revolve around issues of access and equity if it were to become a therapeutic agent – ensuring that it is available and affordable to those who need it, regardless of socioeconomic status cioms.chnih.gov. There might also be discussions about the broader implications of intervening in the biological pathways that whi-p180 affects. Responsible communication about the goals, findings, and potential implications of whi-p180 research is essential for fostering informed public dialogue and maintaining trust between the scientific community and society scribbr.com.

Future Directions and Unexplored Avenues in Whi P180 Research

Identification of Novel and Unanticipated Roles for whi-p180